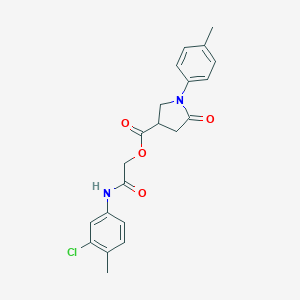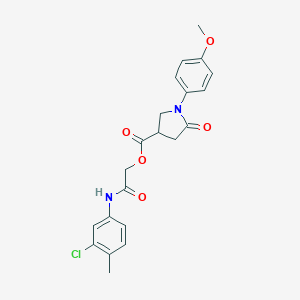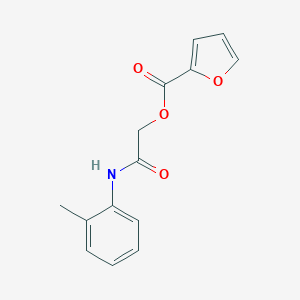![molecular formula C17H18N2O4 B271320 3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, commonly known as ABCHC, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The unique structure of ABCHC makes it an attractive target for drug development, and several studies have been conducted to explore its synthesis, mechanism of action, and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of ABCHC is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. Specifically, ABCHC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, ABCHC can prevent cancer cells from dividing and spreading.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, ABCHC has been shown to have several other biochemical and physiological effects. Studies have suggested that ABCHC can modulate the activity of certain neurotransmitters, including dopamine and serotonin, which play a role in mood regulation and behavior. Additionally, ABCHC has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABCHC is its unique structure, which makes it an attractive target for drug development. Additionally, the compound has been shown to have potent anti-tumor activity, making it a promising candidate for the development of cancer treatments. However, there are also some limitations to working with ABCHC in the lab. The multi-step synthesis process can be challenging, and the compound is relatively unstable, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on ABCHC. One area of interest is the development of ABCHC-based drugs for the treatment of cancer. Researchers are also exploring the potential applications of ABCHC in other areas of medicine, such as the treatment of inflammatory diseases and neurological disorders. Additionally, there is ongoing research into the mechanism of action of ABCHC, which could provide insights into its potential therapeutic uses.
Synthesemethoden
The synthesis of ABCHC involves a multi-step process that begins with the preparation of the starting materials, including 4-aminobenzoic acid and cyclohexanone. These materials are then subjected to a series of chemical reactions, including acetylation, amidation, and cyclization, to form the final product. The synthesis of ABCHC has been optimized in recent years, with several modifications made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
ABCHC has been the subject of several scientific studies, with researchers exploring its potential applications in the field of medicinal chemistry. One of the most promising areas of research is the development of ABCHC-based drugs for the treatment of cancer. Studies have shown that ABCHC has potent anti-tumor activity, and several derivatives of the compound have been developed that exhibit even greater efficacy against cancer cells.
Eigenschaften
Produktname |
3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
|---|---|
Molekularformel |
C17H18N2O4 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
2-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4/c1-9(20)18-12-4-6-13(7-5-12)19-16(21)14-10-2-3-11(8-10)15(14)17(22)23/h2-7,10-11,14-15H,8H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
InChI-Schlüssel |
ZFURNLHIJVEJAT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




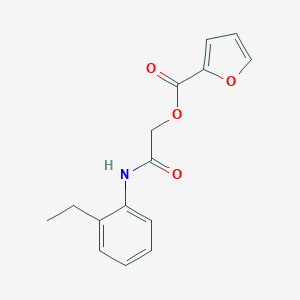
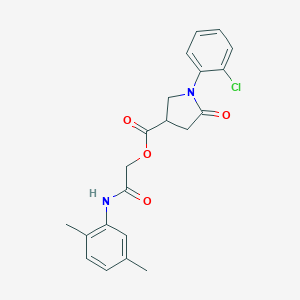
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
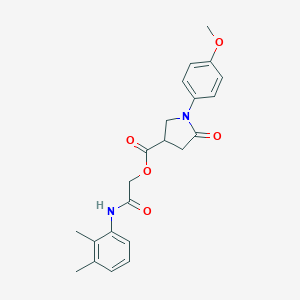
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
